2-(Pyridin-4-yl)benzoesäure

Übersicht

Beschreibung

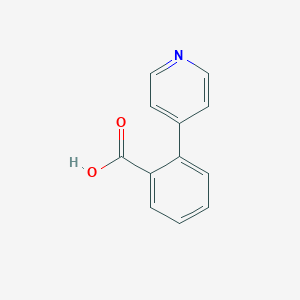

2-(Pyridin-4-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The compound is also known by other names such as 2-Pyridin-4-ylbenzoic acid, 2-(4-pyridyl)benzoic acid, and Benzoic acid, 2-(4-pyridinyl)- .

Synthesis Analysis

The synthesis of 2-(Pyridin-4-yl)benzoic acid has been reported in several studies . For example, one study reported the in situ synthesis of the compound using thermogravimetric analysis (TGA) and single-crystal and powder X-ray diffraction analyses .Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)benzoic acid includes a benzoic acid group attached to a pyridine ring . The InChI string for the compound is InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) .Physical and Chemical Properties Analysis

2-(Pyridin-4-yl)benzoic acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.063328530 g/mol .Wissenschaftliche Forschungsanwendungen

Farbstoff-sensibilisierte Solarzellen (DSSCs)

2-(Pyridin-4-yl)benzoesäure: wird bei der Konstruktion von Donor-π-Akzeptor-Farbstoffen für DSSCs verwendet. Diese Farbstoffe mit Pyridinderivaten als Donorgruppen sind vielversprechend, da sie eine hohe Lichtabsorptionseffizienz und gute photovoltaische Leistung aufweisen . Die strukturelle Modifikation dieser Farbstoffe kann ihre spektralen Eigenschaften und damit die Effizienz von DSSCs erheblich beeinflussen .

Metall-organische Gerüste (MOFs)

Diese Verbindung dient als flexibler Ligand bei der Synthese von MOFs. MOFs mit This compound wurden synthetisiert und zeigen aufgrund ihrer einzigartigen strukturellen Eigenschaften Potenzial für verschiedene Anwendungen . Diese Gerüste können für die Gasspeicherung, -trennung und -katalyse verwendet werden.

Insektizide Aktivität

Derivate von This compound wurden auf ihre insektiziden Eigenschaften untersucht. Die Forschung zeigt, dass bestimmte Benzamide, die mit Pyridin-verknüpften 1,2,4-Triazol-Einheiten substituiert sind, eine signifikante insektizide Aktivität aufweisen . Dies eröffnet Möglichkeiten für die Entwicklung neuer Insektizide.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that pyridyl compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that pyridyl compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in cellular processes.

Biochemical Pathways

It is known that pyridyl compounds can influence a variety of biological processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

It is known that pyridyl compounds can have a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

It is known that the compound’s action could potentially be influenced by factors such as ph and temperature .

Biochemische Analyse

Biochemical Properties

2-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks, which are used as sorbents for volatile solvents and gases . These interactions are primarily governed by supramolecular interactions between the framework (host) and the adsorbed species (guest). The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.

Cellular Effects

2-(Pyridin-4-yl)benzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal-organic frameworks can lead to changes in cellular function, particularly in the context of adsorption and desorption processes . These interactions can result in alterations in the cellular environment, potentially impacting cell viability and function.

Molecular Mechanism

The molecular mechanism of 2-(Pyridin-4-yl)benzoic acid involves its ability to bind with various biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound’s interaction with metal-organic frameworks can result in the formation of stable complexes, which can influence the activity of enzymes and other proteins . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the desolvated phases of metal-organic frameworks containing 2-(Pyridin-4-yl)benzoic acid exhibit rotational disorder of one ring on each linker . This disorder can impact the compound’s long-term effects on cellular function, particularly in the context of adsorption and desorption processes.

Metabolic Pathways

2-(Pyridin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can impact its metabolic pathways, potentially leading to changes in cellular metabolism . These interactions can result in alterations in the levels of various metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of 2-(Pyridin-4-yl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can impact its localization and accumulation within cells . These interactions can result in changes in the compound’s distribution, potentially affecting its activity and function.

Subcellular Localization

2-(Pyridin-4-yl)benzoic acid exhibits specific subcellular localization, which can impact its activity and function. The compound’s interactions with metal-organic frameworks can result in its localization to specific compartments or organelles within the cell . These interactions can be influenced by targeting signals or post-translational modifications, further impacting the compound’s activity and function.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUBBCPCJHBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478174 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133362-99-9 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)